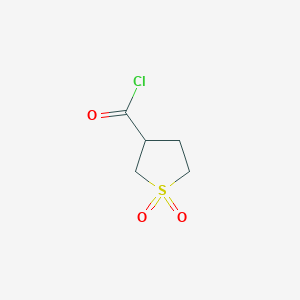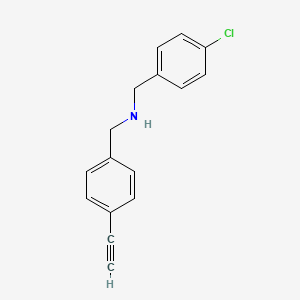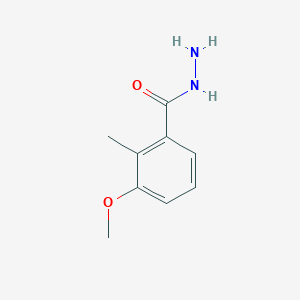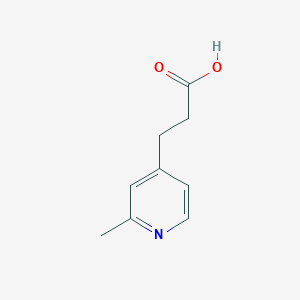
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Synthesis and Tautomeric Structures in Novel Dye Applications
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is related to ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which has been used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, have potential applications in various solvent conditions, showing changes in visible absorption maxima under acid and base effects (Karcı & Karcı, 2012).
2. Role in Antimicrobial Activity
This compound is closely related to ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which have shown significant antimicrobial activities. These derivatives have been synthesized through base protanated reactions and evaluated using the minimum inhibitory concentration (MIC) method, indicating potential in developing new antimicrobial agents (Prasad et al., 2017).
3. Application in Organic Synthesis and Medicinal Chemistry
The compound is structurally related to methyl-3-aminothiophene-2-carboxylate, a key intermediate in organic synthesis, medicine, dyes, and pesticides. Studies on its crystal structure and computational analysis reveal significant insights into its properties, especially how amino and carboxyl groups participate in various inter- and intra-interactions, making it valuable for medicinal and synthetic chemistry applications (Tao et al., 2020).
4. Synthesis of Constrained Tryptophan Derivatives
Derivatives of this compound have been used in the synthesis of conformationally constrained tryptophan analogs for peptide and peptoid conformation elucidation studies. These analogs have a bridging ring that limits conformational flexibility while allowing further derivatization, essential in understanding peptide structures (Horwell et al., 1994).
Propiedades
IUPAC Name |
methyl 2-amino-4-phenyl-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-11(10-7-5-4-6-8-10)12(14(16)19-13)15(17)18-3/h4-9H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFHOYZKULNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)


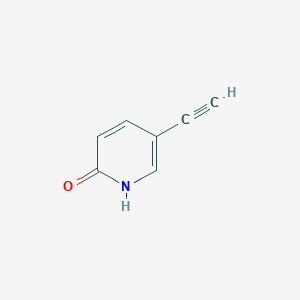
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)
